molecular formula C19H18N2O4 B2490999 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(pyridin-3-yl)morpholino)prop-2-en-1-one CAS No. 1428381-95-6

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(pyridin-3-yl)morpholino)prop-2-en-1-one

Cat. No.: B2490999
CAS No.: 1428381-95-6
M. Wt: 338.363
InChI Key: RHNKCKLLSGYJQK-GQCTYLIASA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(pyridin-3-yl)morpholino)prop-2-en-1-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzo[d][1,3]dioxole ring, a pyridine ring, and a morpholine ring, making it a subject of interest in organic chemistry and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(pyridin-3-yl)morpholino)prop-2-en-1-one typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d][1,3]dioxole derivative, followed by the introduction of the pyridine and morpholine moieties. Key steps include:

    Formation of the benzo[d][1,3]dioxole ring: This can be achieved through cyclization reactions involving catechol and formaldehyde.

    Introduction of the pyridine ring: This step often involves nucleophilic substitution reactions.

    Attachment of the morpholine ring: This is typically done through amination reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(pyridin-3-yl)morpholino)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Including lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoquinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(pyridin-3-yl)morpholino)prop-2-en-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(pyridin-3-yl)morpholino)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(pyridin-3-yl)amino)prop-2-en-1-one
  • (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(pyridin-3-yl)hydrazono)prop-2-en-1-one

Uniqueness

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(pyridin-3-yl)morpholino)prop-2-en-1-one is unique due to its combination of the benzo[d][1,3]dioxole, pyridine, and morpholine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(2-pyridin-3-ylmorpholin-4-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c22-19(6-4-14-3-5-16-17(10-14)25-13-24-16)21-8-9-23-18(12-21)15-2-1-7-20-11-15/h1-7,10-11,18H,8-9,12-13H2/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNKCKLLSGYJQK-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C=CC2=CC3=C(C=C2)OCO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC(CN1C(=O)/C=C/C2=CC3=C(C=C2)OCO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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